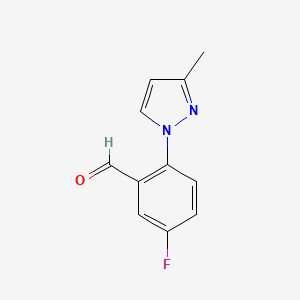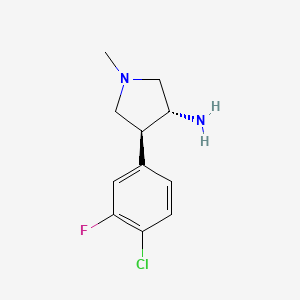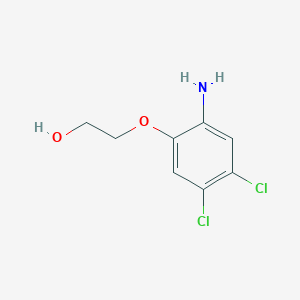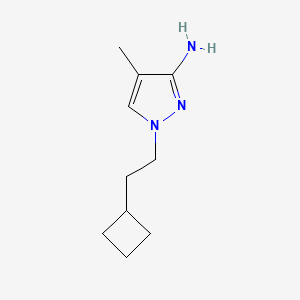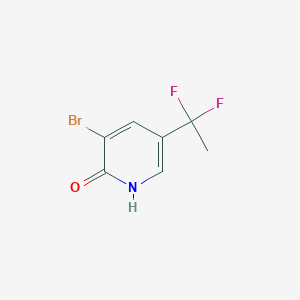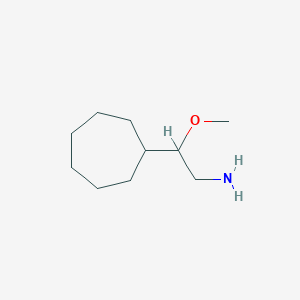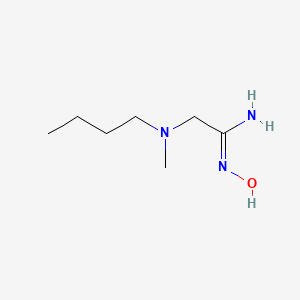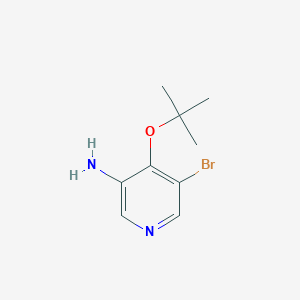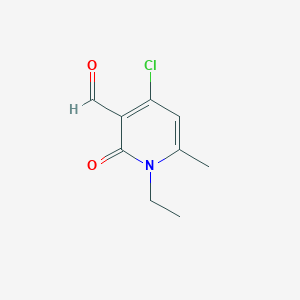![molecular formula C10H14N2O B13322267 3-[(3-azetidinyloxy)methyl]-2-methylPyridine](/img/structure/B13322267.png)
3-[(3-azetidinyloxy)methyl]-2-methylPyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-azetidinyloxy)methyl]-2-methylPyridine is an organic compound with the molecular formula C10H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring, attached to a pyridine ring via a methylene bridge. The presence of the azetidine ring imparts unique chemical properties to the compound, making it a subject of study in various fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 3-[(3-azetidinyloxy)methyl]-2-methylPyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with azetidine in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the azetidine ring opening and subsequently forming a bond with the pyridine ring via a methylene bridge. Industrial production methods may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
3-[(3-azetidinyloxy)methyl]-2-methylPyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the azetidine ring can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the azetidine ring and formation of corresponding hydrolysis products.
Scientific Research Applications
3-[(3-azetidinyloxy)methyl]-2-methylPyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[(3-azetidinyloxy)methyl]-2-methylPyridine involves its interaction with specific molecular targets. The azetidine ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-[(3-azetidinyloxy)methyl]-2-methylPyridine can be compared with other similar compounds, such as:
2-(azetidin-3-yloxy)-3-methylpyridine: This compound has a similar structure but differs in the position of the azetidine ring attachment.
Methyl 3-(3-azetidinyloxy)benzoate: This compound contains a benzoate group instead of a pyridine ring, leading to different chemical properties and applications.
Phenoxy acetamide derivatives: These compounds have a phenoxy group attached to an acetamide moiety, offering different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-2-methylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-9(3-2-4-12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3 |
InChI Key |
LOPKUMILPURWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S)-tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13322186.png)
